1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one is an organic compound with a complex structure that includes both chlorine and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one typically involves the reaction of 4-chloro-2-fluoroacetophenone with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one
- 1-(4-Chloro-2-fluorophenyl)piperazine
- 1-(5-Chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one
Uniqueness
1-Chloro-1-(4-chloro-2-fluorophenyl)propan-2-one is unique due to its specific combination of chlorine and fluorine atoms attached to the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7Cl2FO |
---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
1-chloro-1-(4-chloro-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H7Cl2FO/c1-5(13)9(11)7-3-2-6(10)4-8(7)12/h2-4,9H,1H3 |
InChI Key |
UHXHMEUSWCPVRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.